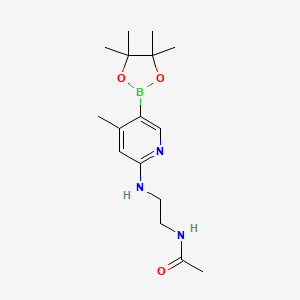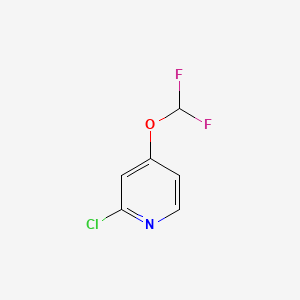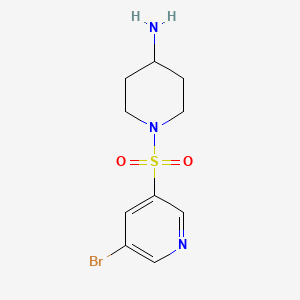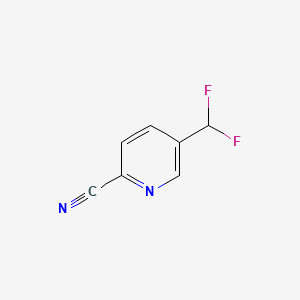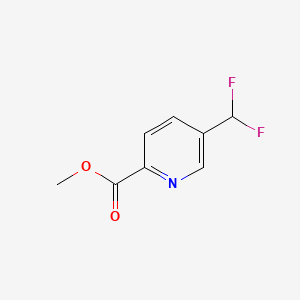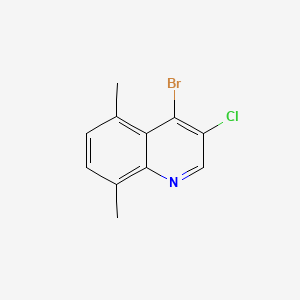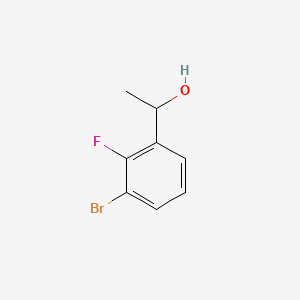
1-(3-Bromo-2-fluorophenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-2-fluorophenyl)ethanol is a chemical compound with the molecular formula C8H8BrFO . It is stored in a dry environment at 2-8°C .
Molecular Structure Analysis
The molecular weight of 1-(3-Bromo-2-fluorophenyl)ethanol is 219.05 . The InChI code for this compound is 1S/C8H8BrFO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving 1-(3-Bromo-2-fluorophenyl)ethanol are not available, similar compounds are known to participate in various chemical reactions .Physical And Chemical Properties Analysis
1-(3-Bromo-2-fluorophenyl)ethanol is a liquid at room temperature . It has a molecular weight of 219.05 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Catalysis
In the realm of chemical synthesis, compounds similar to "1-(3-Bromo-2-fluorophenyl)ethanol" serve as intermediates in the formulation of various chemical entities. For example, the study on practical synthesis methods of halogenated biphenyls illustrates the importance of structurally related compounds in manufacturing anti-inflammatory materials, highlighting the critical role of catalysts and synthesis methodologies in pharmaceutical development (Qiu et al., 2009).
Renewable Energy and Biofuel Production
The exploration of bio-ethanol as a renewable energy carrier points towards the significance of alcohol-based compounds in sustainable energy. A review on bio-ethanol reforming for hydrogen production underscores the potential of using bio-ethanol and related compounds in generating clean energy, emphasizing the role of catalysts and operating conditions in optimizing hydrogen yield (Ni et al., 2007). Similarly, the examination of ethanol-diesel fuel blends provides insight into the environmental and operational implications of integrating alcohol-based fuels into conventional fuel systems, addressing both the potential benefits and challenges associated with such blends (Hansen et al., 2005).
Wirkmechanismus
Target of Action
1-(3-Bromo-2-fluorophenyl)ethanol is a complex compound that has been used in various chemical reactions. One of its primary targets is the Suzuki–Miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 1-(3-Bromo-2-fluorophenyl)ethanol are primarily related to the carbon–carbon bond formation in the Suzuki–Miyaura coupling reaction . The compound’s interaction with its targets leads to changes in these pathways, resulting in the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , which could potentially influence its bioavailability and pharmacokinetic properties.
Result of Action
The primary result of the action of 1-(3-Bromo-2-fluorophenyl)ethanol is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction is crucial in the synthesis of various organic compounds, contributing to the development of new materials and pharmaceuticals .
Action Environment
The action of 1-(3-Bromo-2-fluorophenyl)ethanol can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be tolerant of a wide range of functional groups and can be carried out under mild conditions . The reaction requires a well-ventilated area to avoid the accumulation of potentially harmful vapors .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3-bromo-2-fluorophenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVPIDFXSBXICP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)Br)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20703905 |
Source


|
| Record name | 1-(3-Bromo-2-fluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20703905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-2-fluorophenyl)ethanol | |
CAS RN |
1221715-80-5 |
Source


|
| Record name | 1-(3-Bromo-2-fluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20703905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B580360.png)

